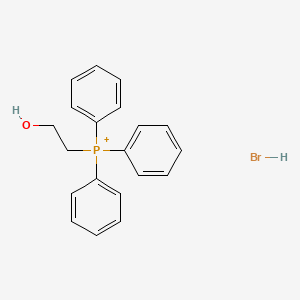
2-hydroxyethyl(triphenyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with ethylene oxide in the presence of hydrobromic acid. The reaction proceeds as follows:
Ph3P+CH2CH2O+HBr→Ph3PCH2CH2OH+Br−
The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the product through recrystallization and drying to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Biology: Employed in biochemical studies to investigate cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate biochemical pathways by acting as a ligand or inhibitor, thereby influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Hydroxypropyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
Uniqueness
2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide is unique due to its hydroxyl functional group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .
Propriétés
Formule moléculaire |
C20H21BrOP+ |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
2-hydroxyethyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1; |
Clé InChI |
QZJOQNHOOVSESC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















